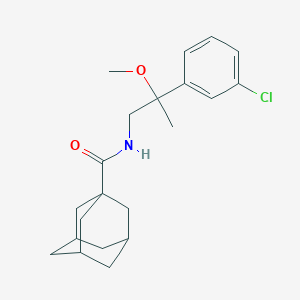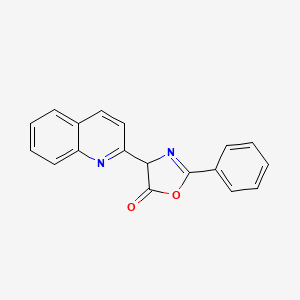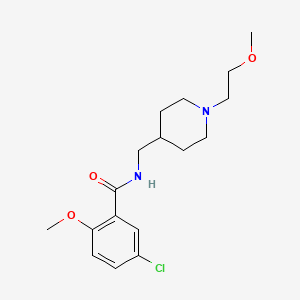
(3r,5r,7r)-N-(2-(3-chlorophenyl)-2-methoxypropyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(2-(3-chlorophenyl)-2-methoxypropyl)adamantane-1-carboxamide, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.
Aplicaciones Científicas De Investigación
Pharmacological Profile of Adamantane-based Compounds
Adamantane and its derivatives, including those similar in structure to the specified compound, have been extensively studied for their pharmacological potential against neurodegenerative conditions such as dementia, Alzheimer's, and Parkinson's diseases. Notably, adamantane-based compounds like amantadine and memantine are already in use for these purposes. A comparative analysis of more than 75 natural and synthetic adamantane derivatives highlighted that certain 1-fluoro- and 1-phosphonic acid adamantane derivatives exhibit pharmacological potentials surpassing those of amantadine and memantine. These findings underscore the promising avenues for future research in biochemistry, pharmacology, medicinal chemistry, physiology, neurology, and the pharmaceutical industry aimed at developing new treatments for neurodegenerative diseases (Dembitsky, Gloriozova, & Poroikov, 2020).
Applications in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), structurally related to adamantane derivatives, play a significant role in supramolecular chemistry due to their self-assembly into nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their versatile nature has paved the way for applications ranging from nanotechnology and polymer processing to biomedical applications. The adaptability of BTAs as a multipurpose building block holds promise for future innovations in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Mecanismo De Acción
Target of Action
The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide, also known as Opaganib, is sphingosine kinase-2 (SK2) . SK2 is an enzyme that plays a crucial role in the synthesis of sphingosine 1-phosphate (S1P), a signaling molecule involved in various biological processes such as cell proliferation, migration, immune cell trafficking, and angiogenesis .
Mode of Action
Opaganib selectively inhibits SK2 . This inhibition blocks the synthesis of S1P and its activities, which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance .
Biochemical Pathways
The inhibition of SK2 by Opaganib leads to a decrease in the levels of S1P. S1P is involved in various biochemical pathways, including those related to cell proliferation, migration, immune cell trafficking, angiogenesis, and immune-modulation . By inhibiting the production of S1P, Opaganib can potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is known that opaganib is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract
Result of Action
The inhibition of SK2 and the subsequent decrease in S1P levels by Opaganib can lead to various molecular and cellular effects. These include a reduction in cell proliferation and migration, altered immune cell trafficking, decreased angiogenesis, and modulation of immune responses . These effects could potentially contribute to the compound’s anticancer, anti-inflammatory, and antiviral activities .
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClNO2/c1-20(25-2,17-4-3-5-18(22)9-17)13-23-19(24)21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRWUQIWKPIPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)
![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)
![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2469698.png)
![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)

